molecular formula C8H22Cl2N2O3S B7970751 1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate

1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate

Cat. No.: B7970751
M. Wt: 297.24 g/mol
InChI Key: DZOCVXQUHZLOOR-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate is a chemical compound with the molecular formula C8H18N2O2S.2ClH.H2O. It is a piperidine derivative that contains a methylsulfonyl group attached to an ethyl chain, which is further connected to a piperidinamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine
  • 1-[2-(Ethylsulfonyl)ethyl]-4-piperidinamine
  • 1-[2-(Methylsulfonyl)ethyl]-4-piperidinol

Uniqueness

1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2-methylsulfonylethyl)piperidin-4-amine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.2ClH.H2O/c1-13(11,12)7-6-10-4-2-8(9)3-5-10;;;/h8H,2-7,9H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOCVXQUHZLOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1CCC(CC1)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920111-82-6
Record name 1-(2-methanesulfonylethyl)piperidin-4-amine
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